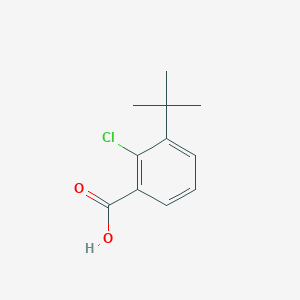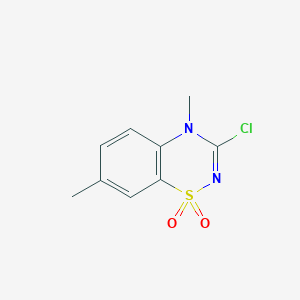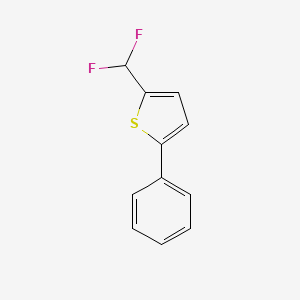
2-(Difluoromethyl)-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-phenylthiophene is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a phenyl group attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in pharmaceutical and agrochemical applications .
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-5-phenylthiophene typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluoromethylation reagents in the presence of transition metals to facilitate the formation of the difluoromethyl group on the thiophene ring . Industrial production methods often employ continuous flow processes to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-5-phenylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thiophene ring or the phenyl group.
Common reagents used in these reactions include transition metals, radical initiators, and various electrophilic or nucleophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiophene derivatives with enhanced properties .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Due to its enhanced metabolic stability and bioavailability, it is explored for potential pharmaceutical applications, including drug development.
Industry: The compound is used in the production of advanced materials with improved properties, such as increased thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-5-phenylthiophene can be compared with other fluorinated compounds such as:
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethylphosphonate
- Difluoromethyl nitrile oxide
These compounds share the presence of difluoromethyl groups but differ in their overall structure and properties. The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic and steric properties, making it particularly valuable in certain applications .
Eigenschaften
Molekularformel |
C11H8F2S |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-phenylthiophene |
InChI |
InChI=1S/C11H8F2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,11H |
InChI-Schlüssel |
WOWBZSMEYQMCBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)

![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)

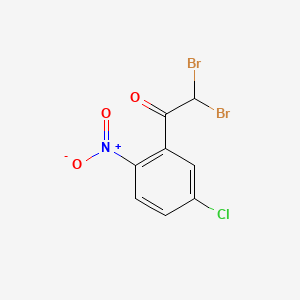
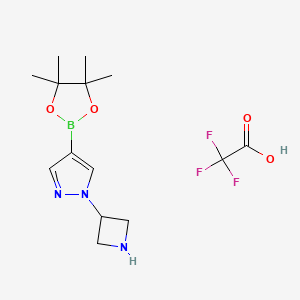
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
